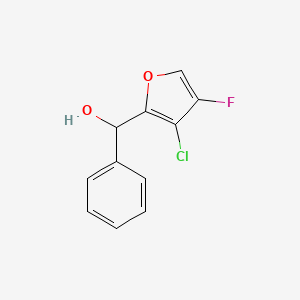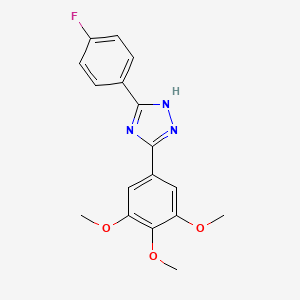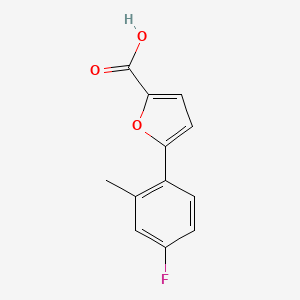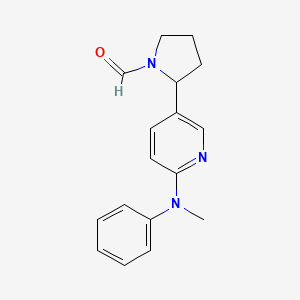
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the pyridine ring, introducing the methyl(phenyl)amino group through a nucleophilic substitution reaction. The pyrrolidine ring can be constructed separately and then coupled with the substituted pyridine ring using a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
- 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-methanol
- Various halogenated derivatives of the parent compound
Uniqueness: The uniqueness of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring and a substituted pyridine ring makes it a versatile scaffold for further functionalization and exploration in various fields of research.
Eigenschaften
Molekularformel |
C17H19N3O |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
2-[6-(N-methylanilino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C17H19N3O/c1-19(15-6-3-2-4-7-15)17-10-9-14(12-18-17)16-8-5-11-20(16)13-21/h2-4,6-7,9-10,12-13,16H,5,8,11H2,1H3 |
InChI-Schlüssel |
HWWLITWFYLLCTM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C3CCCN3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
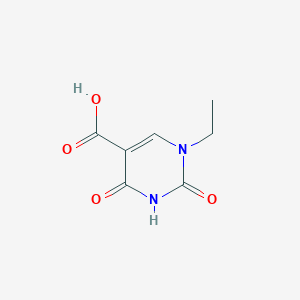

![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)

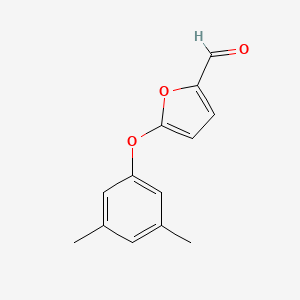

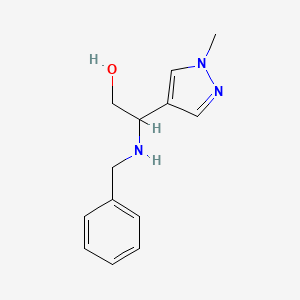

![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
